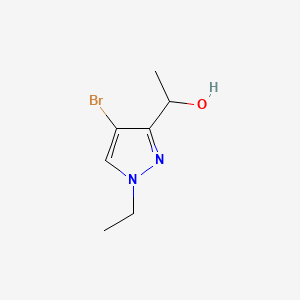
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H11BrN2O . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a hydroxyl group on the ethan-1-ol moiety, makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol include:
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may alter its reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H11BrN2O |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
QJDJIYZUAQIRNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(C)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















